molecular formula C7H12Na4O13P2 B13861267 D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt

D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt

Cat. No.: B13861267
M. Wt: 458.07 g/mol
InChI Key: ULMNMVLRBYWIAF-CKBUFGDHSA-J
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Description

D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is a novel microbial-associated molecular pattern that has garnered significant interest due to its potential as an immune modulator. This compound is a phosphorylated heptose metabolite, which plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate involves several steps, starting from D-mannose. The synthetic approach includes the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate groups . The reaction conditions typically involve the use of specific enzymes and controlled pH levels to ensure the correct stereochemistry and phosphorylation.

Industrial Production Methods

Industrial production of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is still in the research phase, with efforts focused on optimizing the synthetic route for large-scale production. The use of biotechnological methods, including the expression of relevant enzymes in microbial hosts, is being explored to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

D-Glycero-beta-D-manno-heptose 1,7-Biphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and substitution reactions. These reactions are crucial for its role in the biosynthesis of lipopolysaccharides and its function as an immune modulator .

Common Reagents and Conditions

Common reagents used in the reactions involving D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include specific enzymes such as phosphatases and kinases. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors like ATP .

Major Products

The major products formed from the reactions of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include various phosphorylated intermediates and final products involved in the biosynthesis of lipopolysaccharides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glycero-beta-D-manno-heptose 1,7-Biphosphate is unique due to its dual phosphorylation, which enhances its ability to modulate immune responses. This dual phosphorylation is not present in other similar compounds, making it a distinct and valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C7H12Na4O13P2

Molecular Weight

458.07 g/mol

IUPAC Name

tetrasodium;[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-phosphonatooxyoxan-2-yl]ethyl] phosphate

InChI

InChI=1S/C7H16O13P2.4Na/c8-2(1-18-21(12,13)14)6-4(10)3(9)5(11)7(19-6)20-22(15,16)17;;;;/h2-11H,1H2,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t2-,3+,4+,5+,6-,7+;;;;/m1..../s1

InChI Key

ULMNMVLRBYWIAF-CKBUFGDHSA-J

Isomeric SMILES

C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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